3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol
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Overview
Description
3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a bicyclic ring system with a nitrogen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium(II) complex/chiral Lewis acid binary system . Another method involves the hydrogenation of tropinone derivatives under catalytic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to neurotransmitter receptors, modulating their activity and affecting neurotransmission. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tropine: 1αH,5αH-Tropan-3α-ol, a structurally similar compound with a hydroxyl group at the 3-position.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another tropane alkaloid with a similar bicyclic structure.
Uniqueness
3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-ethyl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C9H17NO/c1-2-10-5-7-3-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3 |
InChI Key |
PBLYVRJHLOJQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CCC(C1)C2O |
Origin of Product |
United States |
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